3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine
Overview
Description
“3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine” is a heterocyclic compound . It is a derivative of imidazo[1,2-a]pyridine, which is a class of compounds containing a pyridine ring fused to an imidazole ring . The compound has a nitro group attached to the 5-position of a furan ring, which is further attached to the imidazo[1,2-a]pyridine core .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . One method involves the nitration of 2-[α-chloro-β-(5-nitro-2-furyl)vinylimidazo[1,2-a]pyridine . Another method involves the synthesis of 5-nitro-2-furfurylidene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring fused to an imidazole ring, with a nitro-substituted furan ring attached . The nitro group at the 5-position of the furan ring contributes to the electron-withdrawing nature of the compound .Chemical Reactions Analysis
The compound “this compound” can undergo various chemical reactions. For instance, it can undergo nitration reactions . The nitro group on the furan ring can also participate in various reactions due to its electron-withdrawing nature .Scientific Research Applications
Antibacterial and Antiprotozoal Properties : Derivatives of imidazo[1,2-a]pyridine, including compounds with 3-(5-nitro-2-furyl) substitution, have demonstrated notable antibacterial and antiprotozoal properties (Saldabol et al., 1977).
Aminomethylation Reactions : The compound undergoes aminomethylation reactions, which are significant for synthesizing various derivatives with potential biological activities (Saldabol et al., 1971).
Carcinogenic Properties : A carcinogenicity study of 3-(5-nitro-2-furyl)-imidazo(1,2-alpha)pyridine in mice and rats revealed that the compound is a strong carcinogen, inducing carcinomas of the esophagus and forestomach at various dose levels (Cabral et al., 1980).
Antimicrobial Effects : The antimicrobial effects of this compound and its derivatives have been observed, with some variants showing weaker effects than furazolidone, a known antimicrobial agent (Saldabol et al., 1967).
Synthetic Strategies for Derivatives : Various synthetic strategies have been developed to create derivatives of imidazo[1,2-a]pyridine, which can lead to compounds with antiproliferative activity against human cancer cell lines (Zhang et al., 2019).
Potential for Generating Fused Triazines : The imidazo[1,2-a]pyridine system has been used as a synthon for building fused triazines, which are compounds with potential biological activity (Zamora et al., 2004).
Development of Heterocyclic Systems with Fluorescent Properties : The compound has been used in the synthesis of new heterocyclic systems with high fluorescent properties, demonstrating its utility in developing advanced materials (Rahimizadeh et al., 2012).
Therapeutic Potential in Medicinal Chemistry : The imidazo[1,2-a]pyridine scaffold, including its 3-(5-nitro-2-furyl) derivatives, is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities (Deep et al., 2016).
Properties
IUPAC Name |
3-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-14(16)11-5-4-9(17-11)8-7-12-10-3-1-2-6-13(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFULRQJRIJLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C3=CC=C(O3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020947 | |
Record name | 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha) pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75198-31-1 | |
Record name | 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075198311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha) pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-Nitro-2-furanyl)imidazo[1,2-a]pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZDJ976TAR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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